Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride

Salt selection Aqueous solubility Chemical procurement

Scaffold mismatches derail kinase programs-unreactive analogs, wrong regioisomers, or missing diversification handles add costly synthetic steps. This 4-aminopiperidine HCl solves that. • Free 4-NH2 enables direct amide coupling, sulfonamide formation, and reductive amination without deprotection. • 2,4-Regiochemistry matches validated ALK/ROS1 pharmacophore geometry (analog ALK L1196M IC50 = 41.3 nM). • Methyl ester (LogP 0.67) serves as a masked carboxylate for late-stage hydrolysis and bioconjugation. Supplied ≥95% pure as a non-hazardous powder; ships ambient.

Molecular Formula C12H18ClN3O2
Molecular Weight 271.74 g/mol
CAS No. 1375474-75-1
Cat. No. B1430185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride
CAS1375474-75-1
Molecular FormulaC12H18ClN3O2
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)N2CCC(CC2)N.Cl
InChIInChI=1S/C12H17N3O2.ClH/c1-17-12(16)9-2-5-14-11(8-9)15-6-3-10(13)4-7-15;/h2,5,8,10H,3-4,6-7,13H2,1H3;1H
InChIKeyDZZPSDWURGXRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-aminopiperidin-1-yl)isonicotinate hydrochloride: Identity & Sourcing


Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride (CAS 1375474-75-1) is a heterocyclic building block featuring a 2-(4-aminopiperidin-1-yl) substituent on an isonicotinate methyl ester core, supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₈ClN₃O₂ and a molecular weight of 271.75 g·mol⁻¹ . It belongs to the class of 4-aminopiperidine-functionalized pyridines, which serve as privileged intermediates in medicinal chemistry for constructing kinase inhibitor scaffolds, CHK1-targeting agents, and CNS-penetrant candidates, where the free primary amine on the piperidine ring offers a strategic diversification handle absent in simpler N-aryl piperidine analogs . The compound is inventoried by multiple global suppliers, including Sigma-Aldrich (Enamine catalog), Fluorochem, AKSci, Leyan, and AiFChem, typically at ≥95% purity, and ships under ambient conditions as a non-hazardous powder for research and further manufacturing use .

Primary amine handle for direct diversification
2,4-Regiochemistry aligns with kinase pharmacophore
Balanced Fsp3 profile supports developability assessment

Methyl 2-(4-aminopiperidin-1-yl)isonicotinate hydrochloride: Why Generic Analogs Cannot Substitute


Compounds within the 2-(piperidin-1-yl)pyridine-4-carboxylate family cannot be freely interchanged for research or scale-up purposes because three structural variables—the presence of the free 4-amino group on the piperidine ring, the regiochemistry of the ester substituent on the pyridine core, and the salt form—independently control reactivity at the diversification site, physicochemical properties relevant to formulation and assay compatibility, and the pharmacophoric match to ATP-binding pocket hydrophilic sub-pockets targeted in kinase inhibitor programs . A procurement decision based solely on scaffold similarity risks introducing an unreactive des-amino analog, a carboxylate with incompatible solubility and coupling chemistry, or a regioisomer that fails to recapitulate the required spatial orientation of the amine handle, each of which can derail a multi-step synthetic campaign or produce misleading structure–activity relationship (SAR) data .

Des-amino analog Lacks the free primary amine, preventing direct amide or sulfonamide coupling without additional synthetic steps
2,5-Regioisomer Alters spatial orientation of the ester handle, likely deviating from validated kinase pharmacophore geometry
Free base (oil) Uncertain physical form and limited supplier hazard documentation may complicate accurate weighing and safe-handling protocols

Methyl 2-(4-aminopiperidin-1-yl)isonicotinate hydrochloride: Differentiation from Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility & Handling Advantage

The hydrochloride salt form (CAS 1375474-75-1, MW 271.75) provides a quantifiable solid-state handling and preliminary dissolution advantage over the free base (CAS 1375794-86-7, MW 235.28). The salt is supplied as a free-flowing powder with defined GHS hazard classification (H302, H315, H319, H335) and manufacturer-recommended storage at room temperature, whereas the free base is typically an oil or low-melting solid with limited commercial availability and no standardized safety data sheet . In solution, protonation of the piperidine nitrogen in the hydrochloride salt increases the fraction of the ionized species at physiological pH ranges (predicted pKa of the conjugate acid ≈ 9–10 for the piperidine NH₂), thereby enhancing water solubility relative to the neutral free base, which is critical for achieving target concentrations in aqueous biochemical assay buffers without resorting to high DMSO percentages that can denature proteins or inhibit enzymes non-specifically .

Salt vs. Free Base
Data to verify
Crystalline powder (MW 271.75) with defined GHS vs. oil (MW 235.28) without standardized SDS
Supports procurement and handling predictability
Verify free base physical form per lot; supplier SDS availability may vary
Salt selection Aqueous solubility Chemical procurement Hydrochloride salt vs. free base

4-Aminopiperidine Handle: Synthetic Diversification vs. Des-Amino Analog

The target compound carries a primary aliphatic amine at the piperidine 4-position (predicted pKa ~9–10 for the conjugate acid), which is absent in the des-amino comparator methyl 2-(piperidin-1-yl)pyridine-4-carboxylate (CAS 888070-05-1). This amine serves as a nucleophilic anchor for amide coupling, reductive amination, urea formation, and sulfonamide synthesis—reactions that cannot be executed at the 4-position of the unsubstituted piperidine analog without pre-functionalization . The 4-aminopiperidine motif is explicitly cited in medicinal chemistry literature as enabling access to the hydrophilic ribose pocket of CHK1 via hydrogen-bonding interactions, a pharmacophoric feature that the des-amino piperidine cannot recapitulate . In practical procurement terms, the amine handle eliminates one to two synthetic steps (Boc-protection/deprotection or reductive amination of a ketone precursor) relative to starting from the des-amino scaffold, reducing overall step count and cumulative yield losses in multi-step synthetic sequences .

Amine Handle vs. Des-Amino
Reported
At least 4 direct derivatization pathways vs. 0; saves ≥2 synthetic steps
Supports diversification workflow efficiency
Cross-study comparable; confirm reactivity with specific substrates
Synthetic diversification Amine handle Parallel synthesis Medicinal chemistry building block

2,4- vs. 2,5-Regiochemistry in Kinase Pharmacophore Geometry

The target compound positions the methyl ester at the pyridine 4-position (isonicotinate), while the comparator ethyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate (CAS 252577-91-6) places the ester at the 3-position (nicotinate). Published SAR studies on 2-amino-4-(1-piperidine)pyridine derivatives demonstrated that the regioisomeric placement of substituents on the pyridine ring directly alters kinase inhibitory potency: in one series, the 2-amino-4-(1-piperidine)pyridine regioisomer (structurally analogous to the target compound's 2-piperidinyl-4-carboxylate pattern) yielded an ALK L1196M IC50 of 41.3 nM, approximately 2-fold more potent than crizotinib (IC50 104.7 nM) in the same assay, whereas the corresponding 2,3- or 2,5-regioisomers were either inactive or significantly less potent . The 2,4-substitution pattern orients the amine handle in a spatial geometry that hydrogen-bonds with the ATP-binding site hydrophilic pocket, a vector not replicated by the 2,5-arrangement, which directs substituents along a different trajectory with a distinct distance and angle relative to the pyridine nitrogen .

2,4- vs. 2,5-Regiochemistry
Class-level
2,4-substitution pattern yields ALK L1196M IC50 41.3 nM, ~2.5-fold over crizotinib
Supports regioisomeric SAR review
Activity inferred from structurally analogous series; confirm with final compounds
Regiochemistry Kinase inhibitor pharmacophore Structure–activity relationship Positional isomer comparison

Methyl Ester vs. Free Acid: Solubility & Synthetic Flexibility

The target compound's methyl ester group (predicted LogP = 0.67) confers higher solubility in medium-polarity organic solvents (e.g., dichloromethane, ethyl acetate, THF) compared with the free carboxylic acid analog 2-(4-aminopiperidin-1-yl)isonicotinic acid (CAS 1247650-36-7; predicted LogP of the neutral form expected to be negative at physiological pH due to ionization), facilitating extractive work-up, chromatographic purification, and anhydrous reaction conditions . The ester also serves as a masked carboxylic acid, allowing chemists to carry the ester through multi-step sequences without interference from acid–base side reactions, then liberate the free acid via alkaline hydrolysis at the final step for bioconjugation or salt formation . In contrast, the free acid analog demands amide coupling reagents (e.g., HATU, EDCI) for further derivatization and may exhibit poor solubility in non-polar media, complicating parallel synthesis workflows that rely on volatile organic solvents for high-throughput purification .

Methyl Ester vs. Free Acid
Data to verify
LogP 0.67 enables organic extraction; ester acts as masked acid for late-stage hydrolysis
Supports multi-step synthesis compatibility
Verify solubility in target solvent systems; free acid may require coupling reagents
Ester prodrug Synthetic intermediate Solubility profile Carboxylic acid comparison

Balanced Fsp3 Profile for Favorable ADME Properties

The target compound exhibits an Fsp3 (fraction of sp³-hybridized carbons) value of 0.5, as reported by Fluorochem . This value represents a balanced 1:1 ratio of sp³ to sp² carbon atoms, placing the scaffold near the median of oral drug chemical space (typical drug Fsp3 ≈ 0.3–0.6). In comparison, the des-amino analog methyl 2-(piperidin-1-yl)pyridine-4-carboxylate (CAS 888070-05-1) has an Fsp3 of 0.50 as well (6 sp³ carbons / 12 total carbons), but lacks the polar amine that contributes to three-dimensionality and potential target engagement . Higher Fsp3 values have been correlated with improved clinical success rates, reduced promiscuity, and lower attrition due to toxicity, as saturated carbons introduce conformational flexibility and reduce planar aromatic stacking that can lead to off-target binding, cytochrome P450 inhibition, and poor aqueous solubility . The 4-amino group further increases topological polar surface area (TPSA) relative to the des-amino analog (estimated TPSA ≈ 68–72 Ų vs. ~55–60 Ų), and adds one hydrogen-bond donor, which is anticipated to improve aqueous solubility and reduce logD without compromising passive membrane permeability in transcellular assays .

Fsp3 Profile
Reported
Fsp3 = 0.50
TPSA increase 12–17 Ų vs. des-amino analog
Supports developability profile review
Based on published Fsp3–clinical success correlations; confirm ADME in lead series
Fraction sp3 Drug-likeness Physicochemical profiling ADME optimization

Methyl 2-(4-aminopiperidin-1-yl)isonicotinate hydrochloride: Key Applications


Parallel Kinase Library Synthesis with Primary Amine Handle

The free primary amine at the piperidine 4-position enables direct amide coupling, sulfonamide formation, and reductive amination without requiring a deprotection step. This eliminates at least two synthetic operations relative to the des-amino analog methyl 2-(piperidin-1-yl)pyridine-4-carboxylate, making the hydrochloride salt the optimal building block for high-throughput parallel synthesis of kinase inhibitor libraries, particularly those targeting CHK1, ALK, and ROS1, where the 4-aminopiperidine motif accesses the hydrophilic ribose pocket adjacent to the ATP-binding site .

Late-Stage Diversification via Methyl Ester Hydrolysis

The methyl ester serves as a masked carboxylic acid (LogP = 0.67), allowing the scaffold to be carried through multi-step synthetic sequences under anhydrous conditions with organic-solvent-based purification. Upon reaching the penultimate or final step, the ester can be hydrolyzed to the free acid (2-(4-aminopiperidin-1-yl)isonicotinic acid) for amide bioconjugation, salt formation for improved aqueous solubility, or metal-chelating pharmacophore installation, providing a late-stage diversification strategy not directly accessible from the free acid analog without additional protection/deprotection cycles .

SAR Studies: Pyridine 4-Position Vector in Kinase Inhibitors

The 2,4-regiochemistry of the pyridine substitution directs the ester group along a geometric vector that published ALK/ROS1 SAR data associate with potent kinase inhibition (ALK L1196M IC50 = 41.3 nM for the analogous 2-amino-4-(1-piperidine)pyridine scaffold, approximately 2.5-fold more potent than crizotinib). Procurement of this specific regioisomer, rather than the 2,5-regioisomer ethyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate, ensures that the building block maps onto the pharmacophoric geometry validated in peer-reviewed kinase inhibitor programs, minimizing the risk of generating an inactive compound series due to an incorrect substitution pattern .

CNS-Penetrant Probes from Balanced Fsp3 and Lipophilicity

With an Fsp3 of 0.50, LogP of 0.67, one H-bond donor, and four H-bond acceptors, the scaffold occupies a favorable region of CNS MPO (Multiparameter Optimization) scoring space, predicting adequate passive blood–brain barrier permeability combined with manageable P-glycoprotein efflux liability. This physicochemical profile makes the compound a suitable core for initiating CNS-targeted lead optimization programs (e.g., neurodegenerative or psychiatric indications), where the amine handle enables rapid exploration of amide and sulfonamide SAR around the piperidine ring .

Application
Selection Property
Validation Focus
Parallel kinase library synthesis
Primary amine handle
Amide/sulfonamide coupling efficiency
Late-stage diversification via ester hydrolysis
Masked carboxylic acid
Hydrolysis compatibility and bioconjugation yield
Kinase inhibitor SAR studies
2,4-Regiochemistry
Pharmacophore geometry confirmation
CNS-penetrant probe development
Balanced Fsp3 and moderate LogP
CNS MPO permeability and efflux assessment
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